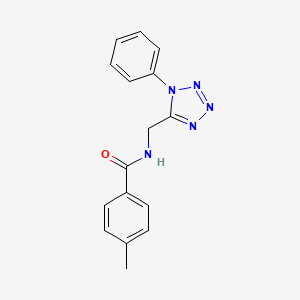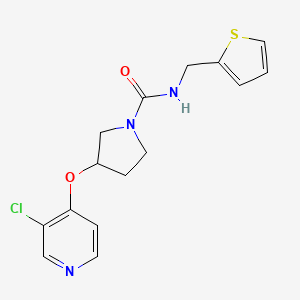![molecular formula C15H9F3N2O B2668257 2,2,2-Trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one CAS No. 944775-02-4](/img/structure/B2668257.png)
2,2,2-Trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,2,2-Trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one” is a chemical compound with the molecular formula C15H9F3N2O . It has an average mass of 290.240 Da and a monoisotopic mass of 290.066711 Da .
Molecular Structure Analysis
The molecular structure of “2,2,2-Trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one” is characterized by the presence of a phenylimidazo[1,5-a]pyridin-1-yl group attached to a trifluoroethan-1-one moiety . This structure is likely to influence its physical and chemical properties, as well as its reactivity.Physical And Chemical Properties Analysis
The compound “2,2,2-Trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one” has a molecular weight of 290.240 Da . It is offered by Benchchem for research purposes. More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación
Oxidative Cross Coupling and Synthesis
Madhu Chennapuram and colleagues (2015) developed a simple, efficient, and selective method for oxidative cross-coupling of imidazo[1,2-a]pyridine compounds with methylketones, facilitating the synthesis of 1-aryl-2-(2-phenylimidazo[1,2-a]pyridin-3-yl)ethane-1,2-diones through new C–C bond formation via Kornblum oxidation. This method offers a metal-free approach to synthesize derivatives of the compound of interest with potential applications in organic synthesis and material science (Madhu Chennapuram et al., 2015).
Fluorescent Properties
Research by H. Tomoda and colleagues (1999) on derivatives of imidazo[1,2-a]pyridine, including structures similar to the compound , explored their fluorescent properties. They synthesized 20 derivatives and studied their thermally stable solid compounds and fluorescent properties, indicating potential applications in the development of novel fluorescent organic compounds for materials science applications (H. Tomoda et al., 1999).
Organocatalytic Applications
Jun Jiang and colleagues (2017) reported on the use of l-phenylalanine triflate as an organocatalyst for the synthesis of trisubstituted hexahydroimidazo[1,2-a]pyridine and 1,4-diazepane derivatives, demonstrating a convergent synthesis approach from aromatic aldehydes, ketones, and ethane-1,2-diamine. This highlights the compound's relevance in catalysis and synthetic chemistry (Jun Jiang et al., 2017).
Microwave-Assisted Synthesis
M. Shaaban (2008) developed a microwave-assisted synthesis approach for fused heterocycles incorporating the trifluoromethyl moiety, demonstrating the compound's potential in facilitating efficient synthetic routes for producing heterocyclic compounds with the trifluoromethyl group, which are valuable in medicinal chemistry and material science (M. Shaaban, 2008).
Luminescent Materials
G. Volpi and colleagues (2017) investigated 1,3-diarylated imidazo[1,5-a]pyridine derivatives synthesized via a one-pot method, focusing on their optical properties. They found these compounds have significant Stokes' shift ranges and tunable quantum yields, suggesting their application in creating luminescent low-cost materials (G. Volpi et al., 2017).
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)13(21)12-11-8-4-5-9-20(11)14(19-12)10-6-2-1-3-7-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGLPDRKHSGNDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

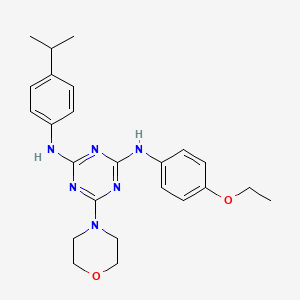
![3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2668181.png)

![4-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenesulfonamide](/img/structure/B2668184.png)

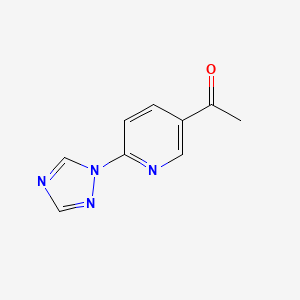
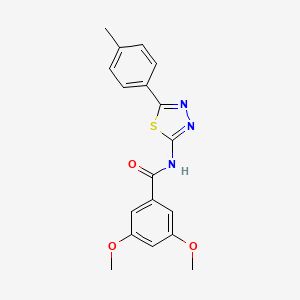

![Ethyl 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B2668191.png)
![N-[2-(3-Chloro-4-methylthiophen-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2668192.png)
